
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-
Description
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- is an organic compound commonly used in scientific research. It is also known as ethyl 2,4-dimethyl-2-pentenoate . This colorless liquid possesses a fruity odor .
Synthesis Analysis
The synthesis of this compound involves the esterification of 2,4-dimethyl-2-pentenoic acid with ethanol . The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid . The resulting product is the ethyl ester of 2,4-dimethyl-2-pentenoic acid .
Molecular Structure Analysis
The molecular formula of ethyl (2E)-2,4-dimethyl-2-pentenoate is C9H16O2 . Its structure consists of a five-carbon chain with a double bond between the second and third carbon atoms. The ester group is attached to the third carbon, and the methyl groups are positioned at the second and fourth carbons .
Physical And Chemical Properties Analysis
properties
CAS RN |
21016-46-6 |
|---|---|
Product Name |
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl (E)-2,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
InChI Key |
AAYYTNPAPOADFH-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C(C)C)/C |
SMILES |
CCOC(=O)C(=CC(C)C)C |
Canonical SMILES |
CCOC(=O)C(=CC(C)C)C |
Other CAS RN |
21016-46-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

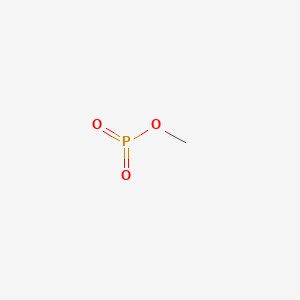
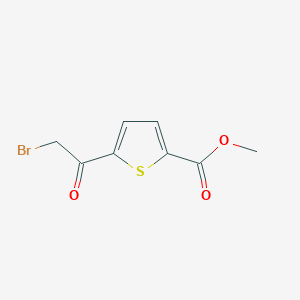
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine](/img/structure/B1600687.png)
![Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate](/img/structure/B1600690.png)
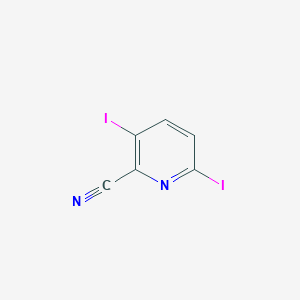
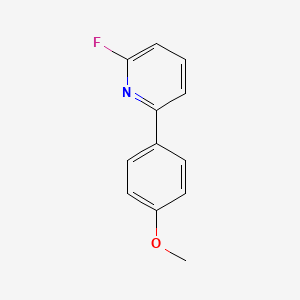
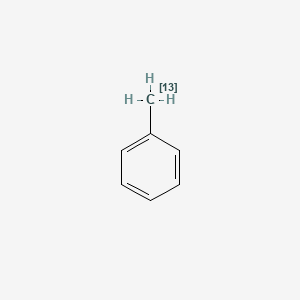
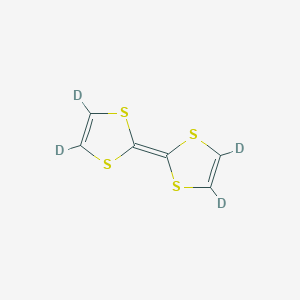
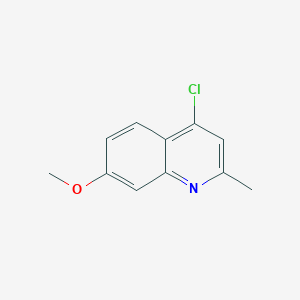
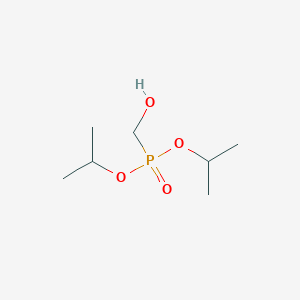
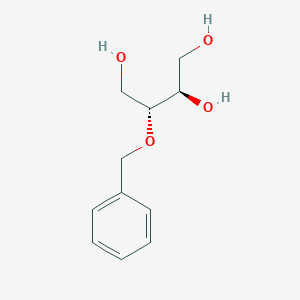
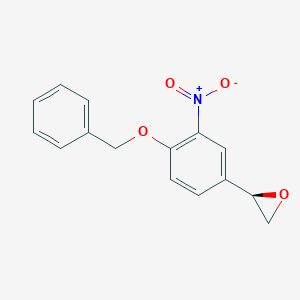
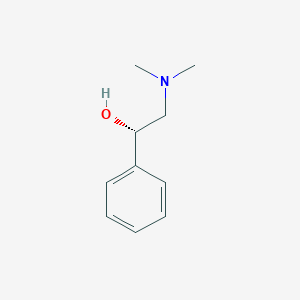
![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)